molecular formula C20H14Cl2FN3O4 B14930919 2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B14930919
M. Wt: 450.2 g/mol
InChI Key: MFQPLZNWJIPYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents to form the intermediate compounds, which are then further reacted under specific conditions to yield the final product . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione include other indole derivatives such as:

Properties

Molecular Formula

C20H14Cl2FN3O4

Molecular Weight

450.2 g/mol

IUPAC Name

2-[3-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-4,5-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C20H14Cl2FN3O4/c1-29-15-7-6-10-16(17(15)30-2)20(28)26(19(10)27)14-9-25(24-18(14)22)8-11-12(21)4-3-5-13(11)23/h3-7,9H,8H2,1-2H3

InChI Key

MFQPLZNWJIPYNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CN(N=C3Cl)CC4=C(C=CC=C4Cl)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.